
ML334
Overview
Description
ML334, also known as LH601A, is a potent activator of nuclear factor erythroid 2-related factor 2 (NRF2). It functions by inhibiting the interaction between Kelch-like ECH-associated protein 1 (Keap1) and NRF2. This inhibition leads to the activation of NRF2, which plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
ML334 is synthesized through a multi-step process involving the formation of a tetrahydroisoquinoline derivative. The key steps include:
Formation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline core through a Pictet-Spengler reaction.
Functional Group Modifications:
Final Coupling Reaction: The final step involves coupling the modified isoquinoline derivative with a cyclohexanecarboxylic acid derivative to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification Techniques: Advanced purification techniques, including chromatography and crystallization, are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ML334 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups to modify its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Scientific Research Applications
The applications of ML334 can be categorized into several key areas:
Biochemical Research
- Study of Oxidative Stress : this compound is utilized to investigate the cellular mechanisms underlying oxidative stress responses. By activating Nrf2, researchers can explore how cells manage oxidative damage and the potential therapeutic benefits of enhancing this pathway .
- Protein-Protein Interaction Studies : As a specific inhibitor of the Keap1-Nrf2 interaction, this compound serves as a valuable tool for dissecting the molecular dynamics of this critical protein interaction .
Cellular Biology
- Gene Expression Analysis : this compound facilitates studies on gene expression changes associated with Nrf2 activation. This includes examining the upregulation of antioxidant response element (ARE)-controlled genes and understanding their roles in cellular defense mechanisms .
- Autophagy Research : Recent studies indicate that this compound influences autophagy-related proteins and pathways, suggesting its role in modulating autophagy in response to stressors such as radiation .
Medical Applications
- Therapeutic Potential : Given its ability to activate Nrf2, this compound is being explored for therapeutic applications in diseases characterized by oxidative stress, including neurodegenerative disorders and cardiovascular diseases. Its non-covalent nature may provide advantages over traditional covalent inhibitors by reducing potential side effects .
- Drug Development : In pharmaceutical research, this compound is employed in drug discovery efforts aimed at identifying new Nrf2 activators that could lead to innovative treatments for various conditions linked to oxidative stress and inflammation .
Case Study 1: Cancer Research
In a study on head and neck squamous cell carcinoma (HNSCC), this compound was shown to enhance radiosensitivity by modulating autophagy-related proteins. The treatment with this compound resulted in increased levels of LC3 puncta, indicating enhanced autophagic activity when combined with radiation therapy. This suggests that this compound may improve therapeutic outcomes by sensitizing cancer cells to radiation .
Case Study 2: Neurodegenerative Disorders
Research has demonstrated that this compound can mitigate oxidative stress-induced neuronal damage. In models of neurodegeneration, this compound treatment led to significant reductions in markers of oxidative damage and improved cell viability, highlighting its potential as a neuroprotective agent .
Mechanism of Action
ML334 exerts its effects by directly inhibiting the interaction between Keap1 and NRF2. This inhibition leads to the stabilization and nuclear translocation of NRF2, where it binds to antioxidant response elements (ARE) in the DNA. This binding activates the transcription of genes involved in antioxidant defense, detoxification, and anti-inflammatory responses .
Comparison with Similar Compounds
ML334 is unique among NRF2 activators due to its non-covalent inhibition of the Keap1-NRF2 interaction. Similar compounds include:
Dehydroeburicoic Acid: A dual inhibitor of Keap1-NRF2 interaction and glycogen synthase kinase 3 beta (GSK3β).
Brusatol: Another NRF2 activator, but it works through a different mechanism by promoting NRF2 degradation.
Oltipraz: An NRF2 activator that induces NRF2 through covalent modification of Keap1
This compound’s distinct mechanism of non-covalent inhibition makes it a valuable tool for studying the Keap1-NRF2 pathway and its potential therapeutic applications .
Biological Activity
ML334, also known as LH601A, is a small-molecule compound recognized primarily for its role as an Nrf2 activator . This compound has garnered attention due to its ability to inhibit the interaction between Keap1 and Nrf2, a critical pathway in cellular defense mechanisms against oxidative stress and inflammation. The biological activity of this compound is characterized by its potent inhibition of the Keap1-Nrf2 protein-protein interaction, making it a valuable candidate for therapeutic applications in various diseases associated with oxidative stress.
- Chemical Name : (1S,2R)-2-[[(1S)-1-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl]cyclohexanecarboxylic acid
- Molecular Formula : C26H26N2O5
- Purity : ≥98%
This compound operates by binding to Keap1, thus preventing its interaction with Nrf2. This inhibition leads to the stabilization and nuclear translocation of Nrf2, which subsequently activates the transcription of various antioxidant response element (ARE)-regulated genes. The dissociation constant () for this interaction is approximately 1 μM, indicating a strong binding affinity .
Key Biological Activities
- Nrf2 Activation : Promotes Nrf2 nuclear translocation and enhances ARE activity.
- Antioxidant Response : Induces the expression of cytoprotective genes involved in oxidative stress response.
- Cell Permeability : this compound is cell-permeable, allowing it to exert effects within various cell types.
Structure-Activity Relationship (SAR)
Research has demonstrated that the biological activity of this compound is predominantly attributed to one specific stereoisomer, designated as (SRS)-5. This isomer shows at least 100 times greater potency compared to other stereoisomers. The structure-activity relationship studies indicate that:
- The presence of an acidic functional group on the cycloalkane ring enhances activity.
- Non-covalent binding mechanisms are involved, differentiating it from traditional electrophilic inhibitors .
Case Studies and Applications
Case studies have highlighted the potential therapeutic applications of this compound in various conditions characterized by oxidative stress:
Q & A
Basic Research Questions
Q. What is the molecular mechanism of ML334 in activating NRF2, and how can this be experimentally validated?
this compound inhibits the Keap1-NRF2 interaction by binding to the Keap1 Kelch domain (Kd = 1 μM), preventing NRF2 ubiquitination and promoting its nuclear translocation to activate antioxidant response elements (ARE) . To validate this:
- Perform co-immunoprecipitation (Co-IP) assays to confirm disrupted Keap1-NRF2 binding .
- Use immunofluorescence to track NRF2 nuclear translocation (e.g., in HEK293 cells treated with 50–100 µM this compound for 6–24 hours) .
- Measure ARE-driven gene expression (e.g., NQO1, HO-1, TRX1) via qRT-PCR .
Q. What in vitro protocols are recommended for this compound treatment in cellular models?
- Dosage : 50–100 µM in HEK293 cells for 6–24 hours to induce NRF2 target genes .
- Time-course analysis : Monitor autophagy markers (e.g., LC3-II via fluorescence microscopy) at 0, 1, and 24 hours post-treatment .
- Controls : Include DMSO-treated controls and validate results with siRNA-mediated NRF2 knockdown .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s radiosensitization effects in head and neck squamous cell carcinoma (HNSCC)?
this compound enhances radiosensitivity in FaDu cells but not SAS cells when combined with AIIB2/Cetuximab . To address variability:
- Conduct phosphoproteome analysis to identify baseline NRF2/Keap1 activity and mTOR signaling .
- Use 3D lrECM cultures to mimic in vivo conditions and test this compound (10 µM) with irradiation .
- Compare clonogenic survival assays across cell lines with differing Keap1 mutation status .
Q. What methodologies optimize the study of this compound’s role in ferroptosis regulation?
- Experimental design : Treat colorectal cancer (CRC) cells with this compound (10–20 µM) and oxaliplatin (OXA), then measure lipid ROS via flow cytometry and GPX4 expression via Western blot .
- Rescue experiments : Co-treat with NRF2 inhibitors (e.g., ML385) to confirm pathway specificity .
- Quantitative metrics : Assess glutathione (GSH/GSSG) ratios and iron content using colorimetric assays .
Q. How does this compound modulate non-homologous end joining (NHEJ) in radiation studies, and what assays are critical?
- Mechanistic insight : this compound impairs NHEJ by altering redox balance, increasing DNA damage retention post-irradiation .
- Key assays :
- γH2AX foci quantification to measure double-strand breaks .
- Comet assays under alkaline conditions to assess DNA damage .
Q. Methodological Considerations
Q. How should researchers validate this compound’s specificity for Keap1 in high-throughput screens?
- Stereoisomer controls : Test all eight stereoisomers of this compound; only (SRS)-5 shows activity, confirming target specificity .
- Competitive binding assays : Use fluorescence polarization with FITC-labeled Keap1 Kelch domain .
- Off-target checks : Perform kinome-wide profiling to rule out kinase inhibition .
Q. What statistical approaches address variability in this compound-induced antioxidant responses?
- Data normalization : Use housekeeping genes (e.g., GAPDH) for qRT-PCR and adjust for baseline ROS levels .
- Multiplicity correction : Apply Bonferroni correction when comparing multiple time points or concentrations .
- Reprodubility : Report mean ± SEM from ≥3 biological replicates .
Q. Data Interpretation Challenges
Q. Why do this compound’s effects on ATP content and antioxidant activity vary across cell types?
Properties
IUPAC Name |
(1S,2R)-2-[(1S)-1-[(1,3-dioxoisoindol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c29-23(20-11-5-6-12-21(20)26(32)33)27-14-13-16-7-1-2-8-17(16)22(27)15-28-24(30)18-9-3-4-10-19(18)25(28)31/h1-4,7-10,20-22H,5-6,11-15H2,(H,32,33)/t20-,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNENLABLFGGAFF-BHIFYINESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCC3=CC=CC=C3C2CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)N2CCC3=CC=CC=C3[C@H]2CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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